molecular formula C12H9FN2O2S B14810231 Thiophene, 2-[(2-fluoro-5-nitrophenylimino)methyl]-3-methyl-

Thiophene, 2-[(2-fluoro-5-nitrophenylimino)methyl]-3-methyl-

Cat. No.: B14810231
M. Wt: 264.28 g/mol
InChI Key: DVBINGIREIYGMK-UHFFFAOYSA-N
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Description

(2-fluoro-5-nitrophenyl)[(3-methyl-2-thienyl)methylene]amine is a complex organic compound characterized by the presence of a fluorine atom, a nitro group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluoro-5-nitrophenyl)[(3-methyl-2-thienyl)methylene]amine typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoro-5-nitroaniline with 3-methyl-2-thiophenecarboxaldehyde under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and conducted in a solvent like ethanol or methanol. The mixture is usually refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-fluoro-5-nitrophenyl)[(3-methyl-2-thienyl)methylene]amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, converting it to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of an amine derivative.

    Reduction: Conversion to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-fluoro-5-nitrophenyl)[(3-methyl-2-thienyl)methylene]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-fluoro-5-nitrophenyl)[(3-methyl-2-thienyl)methylene]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2-chloro-5-nitrophenyl)[(3-methyl-2-thienyl)methylene]amine
  • (2-bromo-5-nitrophenyl)[(3-methyl-2-thienyl)methylene]amine
  • (2-iodo-5-nitrophenyl)[(3-methyl-2-thienyl)methylene]amine

Uniqueness

(2-fluoro-5-nitrophenyl)[(3-methyl-2-thienyl)methylene]amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H9FN2O2S

Molecular Weight

264.28 g/mol

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-1-(3-methylthiophen-2-yl)methanimine

InChI

InChI=1S/C12H9FN2O2S/c1-8-4-5-18-12(8)7-14-11-6-9(15(16)17)2-3-10(11)13/h2-7H,1H3

InChI Key

DVBINGIREIYGMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])F

Origin of Product

United States

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